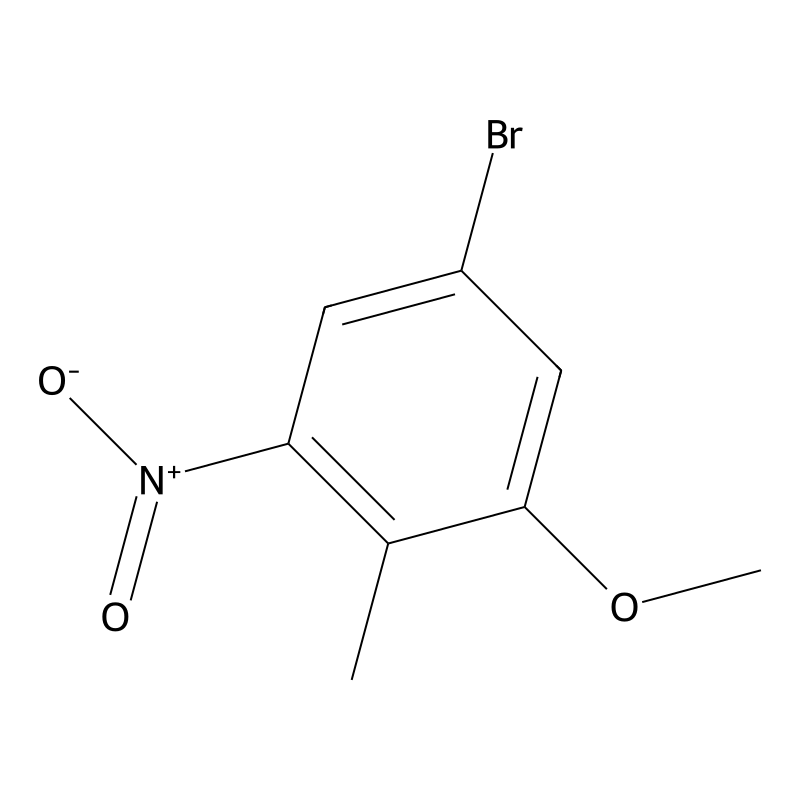5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Indole Derivatives
Scientific Field: Organic Chemistry
Application Summary: Indole derivatives are significant heterocyclic systems in natural products and drugs.
Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties.
Biological Potential of Indole Derivatives
Scientific Field: Pharmacology
Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities.
Results or Outcomes: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities.
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3. It is classified as a nitroaromatic compound, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring. The compound features multiple substituents: a bromine atom, a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group, which contribute to its unique chemical properties and reactivity. This compound is utilized in various chemical research and industrial applications due to its structural characteristics and potential for further functionalization .
- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon or using chemical reductants like tin(II) chloride.
- Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
- Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions- Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
- Oxidizing Agents: Potassium permanganate, chromium trioxide.
- Nucleophiles: Amines, thiols, alkoxides.
Major Products- Reduction: Produces 5-Bromo-1-methoxy-2-methyl-3-aminobenzene.
- Substitution: Yields various substituted derivatives depending on the nucleophile used.
- Oxidation: Results in 5-Bromo-1-methoxy-2-carboxy-3-nitrobenzene .
- Reduction: Produces 5-Bromo-1-methoxy-2-methyl-3-aminobenzene.
- Substitution: Yields various substituted derivatives depending on the nucleophile used.
- Oxidation: Results in 5-Bromo-1-methoxy-2-carboxy-3-nitrobenzene .
The synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene typically involves several synthetic steps:
- Bromination: Introduce the bromine atom through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide (NBS).
- Methoxylation: Introduce the methoxy group via methylation reactions, often using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
These methods can be adapted for industrial production, optimizing for higher yields and cost-effectiveness through continuous flow reactors and automated systems .
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is utilized in various applications:
- Chemical Research: As an intermediate in synthesizing more complex organic molecules.
- Pharmaceutical Development: Potential use in developing new drugs due to its unique functional groups.
- Material Science: May serve as a building block for creating novel materials with specific properties .
Similar CompoundsCompound Name Structural Features 1-Bromo-2-methyl-3-nitrobenzene Similar structure but lacks the methoxy group. 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene Different substitution pattern; includes methoxy. 2-Bromo-4-nitrotoluene Similar structure but lacks the methoxy group; different substitution pattern.
Uniqueness
| Compound Name | Structural Features |
|---|---|
| 1-Bromo-2-methyl-3-nitrobenzene | Similar structure but lacks the methoxy group. |
| 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene | Different substitution pattern; includes methoxy. |
| 2-Bromo-4-nitrotoluene | Similar structure but lacks the methoxy group; different substitution pattern. |
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is unique due to the combination of both bromine and methoxy groups on the aromatic ring. This distinct arrangement enhances its chemical reactivity and provides diverse applications in research and industry compared to its analogs .








